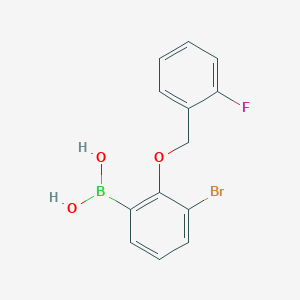

(3-溴-2-((2-氟苯甲基)氧基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid, also known as 3BFBP, is a boronic acid derivative that has proven to be a versatile reagent for organic synthesis. This molecule has been studied for its ability to participate in a wide range of reactions, including Suzuki–Miyaura coupling, arylation, and Heck reactions. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and fragrances. Additionally, 3BFBP has been found to have a variety of biochemical and physiological effects, making it a useful tool for scientific research.

科学研究应用

Glucose Sensing and Insulin Release

Phenylboronic acids (PBAs) are known to form covalent bonds with polyol compounds, which enables them to function as glucose-sensitive polymers. This property is particularly useful in the development of self-regulated insulin release systems for diabetes treatment .

Tumor Targeting and Therapy

The ability of PBAs to target tumor cells due to their interaction with sialic acid residues on the cell surface makes them valuable in cancer research for both diagnostic and therapeutic applications .

Wound Healing

PBAs have been explored for their potential in wound healing applications due to their biological activity and ability to interact with various biological molecules .

Antibacterial and Antiviral Activity

Phenolic acid substances, including PBAs, exhibit strong antibacterial and antiviral activities, making them candidates for use in medical and environmental science research .

Sensing Applications

Boronic acids are utilized in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These properties allow for their use in both homogeneous assays and heterogeneous detection methods .

Agricultural Research

PBAs have been studied in agriculture for their antifungal and plant growth regulatory properties, providing potential applications in crop protection and yield improvement .

作用机制

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex in a process called transmetalation .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction, which is a key step in many synthetic pathways .

Result of Action

The compound’s participation in suzuki-miyaura cross-coupling reactions suggests it could be used to form new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

It’s known that the stability and reactivity of boronic acids can be influenced by factors such as ph, temperature, and the presence of diols .

属性

IUPAC Name |

[3-bromo-2-[(2-fluorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrFO3/c15-11-6-3-5-10(14(17)18)13(11)19-8-9-4-1-2-7-12(9)16/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBIXNSHJQLMFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC=CC=C2F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584587 |

Source

|

| Record name | {3-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870778-86-2 |

Source

|

| Record name | {3-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula and weight of (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula: C13H11BBrFO3 [].

Q2: Does (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid exist as a monomer in its crystal structure?

A2: No, the abstract states that the compound exists as a dimer in its crystal structure. Two crystallographically independent molecules are linked by hydrogen bonds, forming an almost centrosymmetric dimer [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)